molecular formula C10H7N3O4 B2547029 N-(3-nitrophenyl)isoxazole-5-carboxamide CAS No. 941957-54-6

N-(3-nitrophenyl)isoxazole-5-carboxamide

Cat. No.: B2547029
CAS No.: 941957-54-6
M. Wt: 233.183
InChI Key: ZWBPEPPZCZCARY-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)isoxazole-5-carboxamide is a chemical compound characterized by the presence of a nitrophenyl group, an isoxazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)isoxazole-5-carboxamide typically involves the reaction of 3-nitroaniline with isoxazole-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-nitrophenyl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. For example, its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)isoxazole-4-carboxamide
  • N-(4-nitrophenyl)isoxazole-5-carboxamide
  • N-(3-nitrophenyl)isoxazole-3-carboxamide

Uniqueness

N-(3-nitrophenyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-nitrophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(9-4-5-11-17-9)12-7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBPEPPZCZCARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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